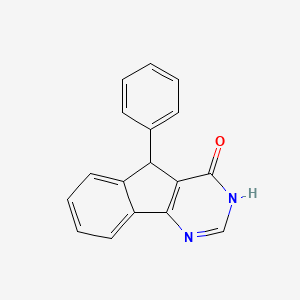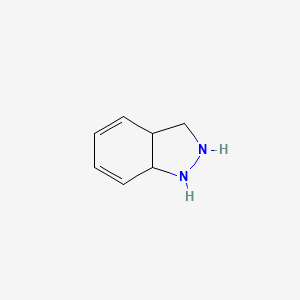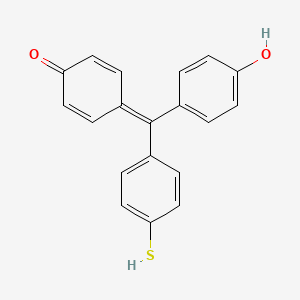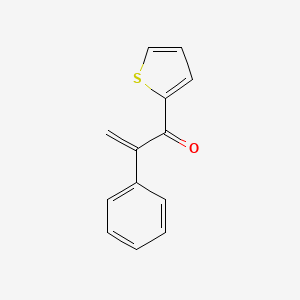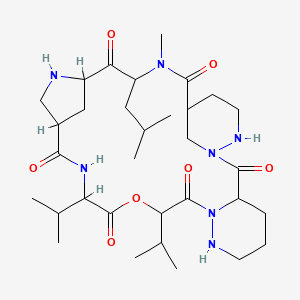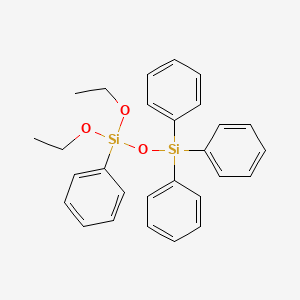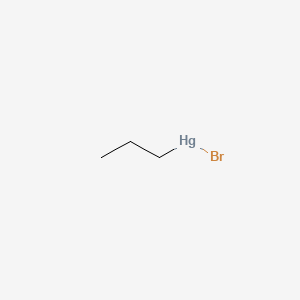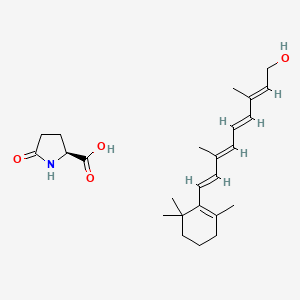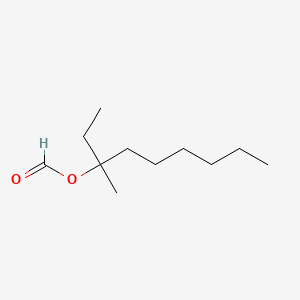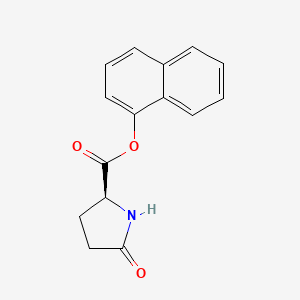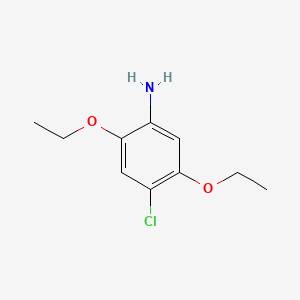![molecular formula C21H20ClNO3 B12648943 2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride CAS No. 56517-34-1](/img/structure/B12648943.png)
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride is a chemical compound with the molecular formula C21H20ClNO4 and a molecular weight of 385.84 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride involves several steps, typically starting with the appropriate benzo[c]phenanthridine precursor. The reaction conditions often include the use of methoxy groups and methylation processes to achieve the desired structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Aplicaciones Científicas De Investigación
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Fagaronine chloride: Another benzo[c]phenanthridine derivative with similar structural features.
Sanguirubine: A compound with a similar core structure but different functional groups.
3,8,9-Trimethoxy-5H-benzo[c]phenanthridin-2-one: A related compound with slight variations in its chemical structure.
Uniqueness
2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
56517-34-1 |
|---|---|
Fórmula molecular |
C21H20ClNO3 |
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
2,3,9-trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride |
InChI |
InChI=1S/C21H20NO3.ClH/c1-22-12-14-5-7-15(23-2)10-17(14)16-8-6-13-9-19(24-3)20(25-4)11-18(13)21(16)22;/h5-12H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
CFXUOSUCFYZYOE-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C2C(=C3C=C(C=CC3=C1)OC)C=CC4=CC(=C(C=C42)OC)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


